molecular formula C15H17ClN2O2 B1288980 Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride CAS No. 326407-32-3

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride

Cat. No.: B1288980
CAS No.: 326407-32-3
M. Wt: 292.76 g/mol
InChI Key: VQBSBPWUNQCZST-UHFFFAOYSA-N
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Description

Molecular Structure and Constitutional Isomerism

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride exhibits a complex molecular architecture characterized by multiple functional groups arranged in a specific spatial configuration. The compound consists of a central carbamate linkage connecting a benzyl group to a para-substituted aniline derivative bearing an aminomethyl substituent. The molecular structure can be systematically analyzed through its component parts: the benzyl moiety (C6H5CH2-), the carbamate functional group (-NHCOO-), and the 4-aminomethyl phenyl group. The presence of the hydrochloride counterion significantly influences the overall molecular behavior and interaction patterns.

The constitutional framework of this molecule reveals no apparent constitutional isomerism within the carbamate core structure. However, the compound exists as part of a broader family of related carbamate derivatives, including the free base form benzyl (4-(aminomethyl)phenyl)carbamate with molecular formula C15H16N2O2 and molecular weight 256.305 g/mol. The structural relationship between the hydrochloride salt and its free base demonstrates the impact of salt formation on molecular properties while preserving the fundamental carbon skeleton.

The aminomethyl substitution at the para position of the phenyl ring creates a specific substitution pattern that influences both the electronic distribution and steric properties of the molecule. This substitution pattern contributes to the compound's unique chemical behavior and interaction potential with biological systems. The carbamate linkage serves as a crucial structural element, providing both stability and reactivity characteristics that distinguish this compound from other nitrogen-containing organic molecules.

Structural Component Chemical Formula Molecular Contribution
Benzyl group C7H7 91.13 g/mol
Carbamate linkage COO 44.01 g/mol
4-aminomethyl phenyl C8H10N2 134.18 g/mol
Hydrochloride HCl 36.46 g/mol
Total molecular weight C15H17ClN2O2 292.76 g/mol

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various carbon and hydrogen atoms within the molecule. The carbon-13 nuclear magnetic resonance spectrum exhibits characteristic peaks corresponding to the aromatic carbons of both benzyl and phenyl rings, the carbamate carbonyl carbon, and the aliphatic aminomethyl carbon.

The proton nuclear magnetic resonance spectrum displays multiple distinct regions reflecting the different hydrogen environments. The aromatic protons appear in the characteristic downfield region between 7-8 parts per million, while the benzylic protons and aminomethyl protons appear as distinct multiplets in the aliphatic region. The carbamate nitrogen-hydrogen proton typically appears as a broad signal due to exchange processes and coupling effects.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carbamate carbonyl stretch appears as a strong absorption band, typically observed around 1700-1750 cm⁻¹. The nitrogen-hydrogen stretching vibrations of both the carbamate and aminomethyl groups contribute to absorptions in the 3200-3500 cm⁻¹ region. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the carbon-oxygen stretching of the carbamate ester linkage contributes to absorptions around 1200-1300 cm⁻¹.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 292.76, corresponding to the molecular weight of the hydrochloride salt. Fragmentation patterns in mass spectrometry provide additional structural confirmation, with characteristic loss of the benzyl group (91 mass units) and the aminomethyl group (30 mass units) being commonly observed. The parent compound benzyl (4-(aminomethyl)phenyl)carbamate shows a molecular ion at 256.30 mass units, confirming the mass contribution of the hydrochloride counterion.

Crystallographic Data and Conformational Studies

The crystallographic analysis of this compound reveals important structural details about the solid-state organization and molecular conformation. At room temperature, the compound exists in a solid crystalline state, with the stability attributed to strong intermolecular interactions facilitated by the aromatic ring systems and hydrogen bonding networks. The three-dimensional structure provides insights into the preferred conformational arrangements and packing patterns within the crystal lattice.

Conformational studies indicate that the molecule adopts specific spatial arrangements that minimize steric hindrance while maximizing favorable intermolecular interactions. The benzyl group orientation relative to the carbamate plane and the aminomethyl substituent positioning influence both the crystal packing and the overall molecular stability. The presence of the hydrochloride counterion creates additional hydrogen bonding opportunities that contribute to the crystalline stability and influence the overall packing efficiency.

The crystal structure analysis reveals important bond lengths and angles that characterize the carbamate functional group geometry. The carbon-nitrogen bond lengths within the carbamate linkage exhibit partial double bond character due to resonance effects, while the carbon-oxygen bonds display typical ester bond characteristics. The phenyl ring planarity and the benzyl group orientation relative to the carbamate plane provide insights into the preferred conformational states accessible to this molecule.

Three-dimensional conformational studies using computational methods complement the crystallographic data by revealing the energy landscape associated with different molecular conformations. These studies indicate that the compound can access multiple conformational states, with the global minimum energy conformation corresponding closely to the observed crystal structure. The conformational flexibility of the benzyl and aminomethyl groups contributes to the compound's potential for molecular recognition and binding interactions.

Physicochemical Properties (Solubility, Melting Point, Stability)

The physicochemical properties of this compound are significantly influenced by the presence of the hydrochloride salt form, which enhances water solubility compared to the free base compound. The hydrochloride salt formation increases the compound's polarity and provides ionic character that facilitates dissolution in polar solvents, particularly water and alcohols. This enhanced solubility profile makes the compound more suitable for applications requiring aqueous compatibility.

Thermal stability analysis reveals that the compound maintains structural integrity under normal storage conditions but may undergo decomposition at elevated temperatures. The melting point data for the hydrochloride salt form indicates thermal behavior distinct from the free base compound. Storage recommendations typically specify maintaining the compound under inert gas conditions at temperatures between 2-8 degrees Celsius to ensure long-term stability.

The chemical stability of this compound under various pH conditions demonstrates the influence of the carbamate functional group on overall molecular stability. Under acidic conditions, the compound remains stable due to the protonation of the amino group, while basic conditions may lead to hydrolysis of the carbamate ester linkage. The stability profile indicates that the compound is particularly stable when stored in sealed containers under dry conditions.

Partition coefficient studies provide insights into the compound's lipophilicity and potential for membrane permeation. The calculated logarithm of the partition coefficient (log P) value of 4.47 indicates significant lipophilic character, which influences the compound's distribution behavior in biological systems. This property, combined with the enhanced water solubility of the hydrochloride salt, creates favorable characteristics for various applications.

Property Value Conditions Reference
Molecular Weight 292.76 g/mol Standard conditions
Molecular Formula C15H17ClN2O2 Hydrochloride salt
Water Solubility Enhanced vs. free base Room temperature
Storage Temperature 2-8°C Under inert atmosphere
Log P 4.47 Calculated value
Physical State Solid crystalline Room temperature

Properties

IUPAC Name

benzyl N-[4-(aminomethyl)phenyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBSBPWUNQCZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620238
Record name Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326407-32-3
Record name Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-(aminomethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications
This compound Not explicitly listed C₁₅H₁₅ClN₂O₂ ~298.75 (calculated) Carbamate, benzyl, aminomethyl, HCl Pharmaceutical intermediate, biochemical research
Benzyl (2-aminoethyl)methylcarbamate hydrochloride 162576-01-4 C₁₂H₁₇ClN₂O₂ 284.78 Carbamate, benzyl, aminoethyl, methyl Drug development, peptide synthesis
N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride 128263-66-1 C₈H₁₁ClN₂O₂S 234.71 Sulfonamide, aminomethyl, HCl Enzyme inhibition studies
4-(Aminomethyl)benzophenone hydrochloride Not explicitly listed C₁₄H₁₄ClNO 255.72 Benzophenone, aminomethyl, HCl Photochemical research
Benzyl 4-aminobenzoate hydrochloride 80787-43-5 C₁₄H₁₄ClNO₂ 271.72 Ester (benzoate), benzyl, aminophenyl, HCl Local anesthetic precursor

Key Observations:

Functional Group Variations: Carbamates vs. Sulfonamides/Esters: The target compound’s carbamate group (-O(CO)NH-) distinguishes it from sulfonamide (-SO₂NH-) or ester (-COO-) analogs. Carbamates generally exhibit moderate hydrolytic stability compared to esters, which are more prone to enzymatic cleavage, and sulfonamides, which are highly stable but less reactive .

Molecular Weight and Solubility: The hydrochloride salt form enhances water solubility across all analogs. Benzyl (2-aminoethyl)methylcarbamate hydrochloride (MW 284.78) has a lower molecular weight than the target compound due to its shorter alkyl chain .

Applications :

  • Pharmaceutical Intermediates : Carbamate derivatives like the target compound are often used in prodrug design due to their ability to mask amine functionalities, enabling controlled release .
  • Biochemical Probes : Sulfonamide analogs (e.g., CAS 128263-66-1) are employed in enzyme inhibition studies, leveraging their strong hydrogen-bonding capacity .

Biological Activity

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride, often referred to as a carbamate derivative, has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • Carbamate Group : This functional group is known for its role in enzyme inhibition.
  • Aminomethyl Substituent : The presence of this group enhances the compound's interaction with biological targets.

The hydrochloride form increases the compound's solubility in aqueous solutions, making it more bioavailable for biological studies .

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This mechanism blocks enzymatic activity, affecting metabolic pathways and cellular functions .
  • Protein Interactions : It may modulate protein interactions, influencing signaling pathways and cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against certain strains, with minimal inhibitory concentrations (MICs) reported in the low µg/mL range .
  • Anticancer Potential : The compound has been investigated for its potential in cancer therapy, particularly through its effects on cell viability and apoptosis in cancer cell lines. For instance, it has shown promise in inducing apoptotic pathways in gastric cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Studies :
    • A study evaluated the efficacy of various benzyl derivatives against multidrug-resistant bacteria. This compound was part of a series that demonstrated significant antibacterial activity .
  • Anticancer Research :
    • In vitro studies on gastric cancer cell lines indicated that treatment with the compound resulted in a notable decrease in cell viability, suggesting a dose-dependent apoptotic effect. This was associated with changes in biomarkers related to apoptosis .
  • Enzyme Interaction Studies :
    • Research focusing on enzyme inhibition highlighted the compound's ability to disrupt specific biochemical pathways by inhibiting key enzymes involved in cellular metabolism .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameCAS NumberUnique Features
Benzyl (4-(aminomethyl)phenyl)carbamate326407-32-3Contains an aminomethyl group enhancing biological interactions
Benzyl N-(2-aminoethyl)carbamate72080-83-2Lacks para-substituent; different interaction profile
Benzyl carbamateVariousBasic structure without aminomethyl enhancement

The presence of the aminomethyl group in this compound differentiates it from other derivatives, potentially enhancing its selectivity and potency against specific biological targets .

Q & A

Q. What are the common synthetic routes for Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride?

The compound is typically synthesized via multi-step reactions involving a benzyl carbamate group introduced to a 4-(aminomethyl)phenyl scaffold. A general method involves coupling 4-(aminomethyl)benzoic acid derivatives with benzyl chloroformate under basic conditions (e.g., Et₃N) in anhydrous solvents like DCM. Subsequent acidification with HCl yields the hydrochloride salt. Variations include microwave-assisted synthesis for improved reaction kinetics and yield .

Q. How can researchers optimize purification of this compound?

Purification often involves recrystallization from ethanol/water mixtures or ethyl acetate/petroleum ether systems. Chromatographic methods (e.g., silica gel column chromatography) are employed for intermediates, while final products are characterized via melting point analysis and NMR to confirm purity. Hydrochloride salts may require careful pH adjustment to avoid decomposition .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : To verify the aromatic protons (δ 7.2–7.5 ppm), carbamate carbonyl (δ ~155 ppm), and aminomethyl group (δ ~4.0 ppm for CH₂NH₂).
  • HPLC : For assessing purity (>95%) and retention time consistency.
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or hygroscopicity. Drying samples under vacuum and using deuterated DMSO-d₆ or CDCl₃ can mitigate issues. For ambiguous HRMS results, isotopic pattern analysis and tandem MS/MS fragmentation help validate the structure .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most carbamates).
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC. Carbamates are prone to hydrolysis under strongly acidic/basic conditions.
  • Light Sensitivity : Conduct accelerated photostability studies using ICH guidelines .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

  • Modify the Benzyl Group : Introduce electron-withdrawing/donating substituents to assess impact on bioactivity (e.g., enzyme inhibition).
  • Aminomethyl Chain Variation : Replace with bulkier groups (e.g., cyclohexyl) to study steric effects.
  • In Silico Docking : Use molecular modeling to predict interactions with targets like HDACs or proteases, informed by analogs in .

Q. What mechanistic insights guide the analysis of byproducts during synthesis?

Byproducts often arise from incomplete carbamate formation or hydrochloride salt disproportionation. LC-MS can identify intermediates (e.g., free amine forms). Kinetic studies under varying temperatures/reagent ratios help optimize selectivity. For example, excess benzyl chloroformate reduces residual amine byproducts .

Methodological Considerations

Q. How should researchers handle hygroscopic intermediates during synthesis?

  • Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps.
  • Store intermediates in desiccators with P₂O₅.
  • Employ rapid filtration and lyophilization for hydrochloride salts to prevent deliquescence .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
  • Batch-to-Batch Consistency : Validate via DSC (melting point) and XRPD to confirm polymorphic stability .

Q. How can researchers design assays to evaluate biological activity?

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylated lysine derivatives) for HDAC inhibition assays.
  • Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify internalization via flow cytometry.
  • Toxicity Screening : Perform MTT assays on cell lines (e.g., HEK293) to establish IC₅₀ values .

Ethical and Regulatory Considerations

Q. What regulatory guidelines apply to preclinical studies involving this compound?

  • Follow OECD/ICH guidelines for in vitro and in vivo testing.
  • Ensure compliance with laboratory safety protocols (e.g., OSHA HCS) for handling hydrochloride salts, including proper PPE and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.